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Cat. No.: B1147307

Get Quote

Executive Summary & Scientific Rationale

Acivicin (L-(aS, 5S)-a-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a potent glutamine
antagonist that irreversibly inhibits CTP synthetase and GMP synthetase. While the natural
product possesses the (aS, 5S) configuration, the (5R)-analogs (often referred to as isoacivicin
or 5-epimers) have emerged as critical tools for probing the stereochemical requirements of
glutamine amidotransferases and for developing selective inhibitors with reduced CNS toxicity.

This guide details the enantioselective synthesis of (5R)-Acivicin analogs. Unlike the natural
(5S) isomer, which is accessible via standard substrate-controlled cycloadditions favoring syn-
selectivity, the (5R) configuration requires specific "anti"-selective strategies or rigorous
diastereomeric resolution.

Mechanism of Action & Stereochemical Significance

Acivicin mimics the transition state of glutamine hydrolysis. The isoxazoline ring acts as a
warhead, alkylating a catalytic cysteine residue in the enzyme's active site.
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e (aS, 5S)-Acivicin: Optimal fit for eukaryotic CTP synthetase; high potency but dose-limiting
CNS toxicity.

e (aS, 5R)-Acivicin: Displays altered binding kinetics. Recent studies suggest it may evade
certain transport mechanisms responsible for CNS entry while retaining activity against
specific pathogen-derived targets (e.g., P. falciparum GAPDH).

Strategic Analysis: Synthetic Pathways

To access the (5R)-scaffold, we employ a 1,3-Dipolar Cycloaddition strategy.[1][2][3][4] The
core challenge is controlling the facial selectivity of the nitrile oxide addition to the chiral vinyl
glycine derivative.
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Selected Protocol: This guide details a Modified Substrate-Controlled Cycloaddition coupled
with high-resolution chromatography. This approach is chosen for its versatility in generating
various analogs (changing the 3-position substituent) and its reliability in drug discovery
settings.

Detailed Experimental Protocol
Workflow Diagram
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The following logic flow illustrates the critical decision points and reaction pathway.
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Figure 1: Synthetic workflow for the divergent synthesis of Acivicin stereoisomers. The
separation step is critical for isolating the 5R analog.

Step 1: Preparation of the Dipolarophile

Objective: Synthesize protected L-vinyl glycine (Methyl (S)-2-((tert-butoxycarbonyl)amino)but-3-
enoate).

o Reagents: L-Methionine (precursor), Mel, NaHCOs. (Alternatively, purchase commercially
available N-Boc-L-vinyl glycine methyl ester).

e Procedure:
o If starting from Methionine: Convert to the sulfonium salt using Mel.
o Perform elimination using NaHCOs in acetone to generate the vinyl group.
o Protect the amine with Boc20.

e QC Check: *H NMR should show characteristic vinyl protons at 4 5.8-6.0 (m, 1H) and 5.2—
5.4 (m, 2H).

Step 2: 1,3-Dipolar Cycloaddition (The Stereodefining
Step)

Objective: React the dipolarophile with a nitrile oxide to form the isoxazoline ring. Critical
Insight: To maximize the (5R) yield (often the anti-product), use a non-chelating solvent (e.g.,
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benzene or DCM) and bulky protecting groups.
e Substrates:
o Dipolarophile: N-Boc-L-vinyl glycine methyl ester (1.0 equiv).

o Dipole Precursor: 2-bromo-2-(hydroxyimino)acetate (for 3-bromo analogs) or chloro-oxime
derivatives (1.5 equiv).

o Base: NaHCO:s (solid) or EtsN (slow addition).

» Protocol:
o Dissolve the vinyl glycine derivative in dry Ethyl Acetate or DCM (0.1 M).
o Add the halo-oxime precursor.

o Slow Addition: Add a solution of base (EtsN) dropwise over 4-6 hours at 0°C. Note: Slow
addition keeps the concentration of unstable nitrile oxide low, preventing dimerization to
furoxan.

o Allow the reaction to warm to room temperature and stir for 12 hours.
o Workup:

o Filter off salts.

o Concentrate in vacuo.

o Crude residue contains a mixture of (aS, 5S) and (aS, 5R) isoxazolines.

Step 3: Isolation of the (5R)-Isomer

Objective: Separate the diastereomers. Causality: The (5S) and (5R) isomers have distinct
physical properties due to the rigid isoxazoline ring.

e Method: Flash Column Chromatography (Silica Gel).

o Eluent: Hexanes:Ethyl Acetate gradient (typically 8:1 to 4:1).
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¢ Identification:

o 5S (Natural): Typically elutes second (more polar) in standard systems, but this depends

on the N-protecting group.

o 5R (Target): Often elutes first.

o Verification: tH NMR coupling constants (

) are diagnostic. The cis (5S) and trans (5R) protons on the ring exhibit different coupling

values (typically

)

Step 4: Global Deprotection

 Dissolve the purified (5R)-intermediate in DCM.

e Add TFA (20% v/v) at 0°C. Stir for 2 hours.

o Concentrate and purify via ion-exchange chromatography (Dowex 50W-X8) to obtain the

zwitterionic final product.

: _ E

Parameter (aS, 5S)-Analog (Natural) (aS, 5R)-Analog (Target)
Stereochemistry syn-addition (Felkin-Anh) anti-addition
] ) - 25-40% (Condition
Typical Yield (Cycloaddition) 40-55%
Dependent)

0 ~5.1 ppm ( 0 ~4.9 ppm (
1H NMR (H-5 Signal)

Hz) Hz)
Elution Order (Silica) Late (More Polar) Early (Less Polar)
Biological Activity High (CTP Synthase) Moderate/Selective (GAPDH)

Mechanism of Stereoselectivity
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Understanding the transition state is vital for optimizing the yield of the (5R) analog.

Steric Bulk (R-Group)

/
/

Transition State Control

I
I
Standard Conditions H
|

Lewis Acid / Bulky P

—_—
—— g — —
-
-
-
-
-

Felkin-Anh Model Anti-Felkin / Chelation

(Favors 5S) (Favors 5R)

Click to download full resolution via product page

Figure 2: Mechanistic divergence. Standard conditions favor the Felkin-Anh product (5S). To
access the 5R, one must rely on chromatographic separation of the minor isomer or employ
specific chelation strategies.

The nitrile oxide oxygen attacks the alkene. In the Felkin-Anh model, the nucleophile attacks
anti to the bulky N-Boc group, leading to the syn (5S) product. The (5R) product arises from the
attack on the opposite face, which is sterically disfavored but can be enriched by using Lewis
acids (e.g., Mg?*) that chelate the carbamate carbonyl and the alkene, altering the
conformational preference.
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Disclaimer: This protocol involves the use of hazardous chemicals (nitrile oxides, TFA). All
procedures should be performed in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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